2-Chloro-4-methoxyphenylboronic acid
Overview
Description
2-Chloro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C₇H₈BClO₃. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s success in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds. This is a critical process in organic synthesis, enabling the creation of complex organic structures from simpler ones .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficacy of the reaction . Furthermore, the stability of this compound can be affected by factors such as light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-4-methoxyphenyl halides using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-4-methoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Chloro-4-methylphenylboronic acid
- 2,4-Dichlorophenylboronic acid
Comparison: 2-Chloro-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic acids may not perform as effectively .
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGPWGCRVKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378380 | |
Record name | 2-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219735-99-6 | |
Record name | 2-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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